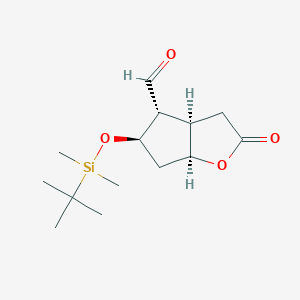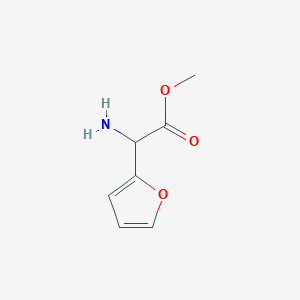
H-Gly-Gly-AMC
Übersicht
Beschreibung
It is widely used in biochemical assays to evaluate protease activity, particularly in bacterial proteases such as those from Pseudomonas aeruginosa and Staphylococcus aureus . The compound is characterized by its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gly-Gly-AMC typically involves the coupling of Glycyl-Glycine with 7-amido-4-methylcoumarin. The process begins with the protection of the amino groups of Glycyl-Glycine to prevent unwanted side reactions. This is followed by the activation of the carboxyl group, which is then coupled with 7-amido-4-methylcoumarin under controlled conditions. The protective groups are subsequently removed to yield the final product .
Industrial Production Methods: Industrial production of Gly-Gly-AMC follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reactions .
Analyse Chemischer Reaktionen
Reaktionstypen: Gly-Gly-AMC unterliegt hauptsächlich Hydrolysereaktionen, die durch Proteasen katalysiert werden. Die Hydrolyse der Amidbindung zwischen Glycyl-Glycin und 7-Amido-4-methylcumarin führt zur Freisetzung eines fluoreszierenden Signals .
Häufige Reagenzien und Bedingungen: Die Hydrolysereaktionen erfordern typischerweise das Vorhandensein spezifischer Proteasen und werden unter physiologischen Bedingungen (pH 7,4, 37 °C) durchgeführt. Die Reaktionen können mithilfe der Fluoreszenzspektroskopie überwacht werden, um die Freisetzung von 7-Amido-4-methylcumarin zu messen .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Hydrolyse von Gly-Gly-AMC gebildet wird, ist 7-Amido-4-methylcumarin, das nach der Freisetzung ein fluoreszierendes Signal emittiert. Diese Eigenschaft wird in verschiedenen biochemischen Assays zur Quantifizierung der Proteaseaktivität genutzt .
Wissenschaftliche Forschungsanwendungen
Gly-Gly-AMC hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Substrat in enzymatischen Assays verwendet, um die Kinetik und Spezifität von Proteasen zu untersuchen.
Biologie: In zellbasierten Assays eingesetzt, um die Aktivität intrazellulärer Proteasen zu bewerten und Proteinabbauwege zu untersuchen.
Medizin: In diagnostischen Assays eingesetzt, um bakterielle Infektionen durch Messung der Aktivität bakterieller Proteasen nachzuweisen.
5. Wirkmechanismus
Der Wirkmechanismus von Gly-Gly-AMC beinhaltet seine Hydrolyse durch spezifische Proteasen. Die Proteasen erkennen und spalten die Amidbindung zwischen Glycyl-Glycin und 7-Amido-4-methylcumarin, was zur Freisetzung des fluoreszierenden 7-Amido-4-methylcumarins führt. Diese Fluoreszenz kann gemessen werden, um die Proteaseaktivität zu quantifizieren. Die molekularen Zielstrukturen von Gly-Gly-AMC sind die aktiven Zentren von Proteasen, wo die Hydrolysereaktion stattfindet .
Ähnliche Verbindungen:
- Z-Gly-Gly-Arg-AMC
- Z-Gly-Gly-Leu-AMC
- Gly-Gly-Leu-AMC
Vergleich: Gly-Gly-AMC ist in seiner Spezifität für bestimmte bakterielle Proteasen einzigartig, was es besonders nützlich in diagnostischen Assays für bakterielle Infektionen macht. Im Vergleich zu anderen ähnlichen Verbindungen hat Gly-Gly-AMC eine eindeutige Substratsequenz, die eine selektive Hydrolyse durch spezifische Proteasen ermöglicht. Diese Spezifität erhöht seine Nützlichkeit in Forschungs- und diagnostischen Anwendungen .
Wirkmechanismus
The mechanism of action of Gly-Gly-AMC involves its hydrolysis by specific proteases. The proteases recognize and cleave the amide bond between Glycyl-Glycine and 7-amido-4-methylcoumarin, resulting in the release of the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to quantify the protease activity. The molecular targets of Gly-Gly-AMC are the active sites of proteases, where the hydrolysis reaction occurs .
Vergleich Mit ähnlichen Verbindungen
- Z-Gly-Gly-Arg-AMC
- Z-Gly-Gly-Leu-AMC
- Gly-Gly-Leu-AMC
Comparison: Gly-Gly-AMC is unique in its specificity for certain bacterial proteases, making it particularly useful in diagnostic assays for bacterial infections. Compared to other similar compounds, Gly-Gly-AMC has a distinct substrate sequence that allows for selective hydrolysis by specific proteases. This specificity enhances its utility in research and diagnostic applications .
Eigenschaften
IUPAC Name |
2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLILQIZVFKNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)



![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)


![Glycine, N-[(ethylamino)thioxomethyl]- (9CI)](/img/structure/B163746.png)

